molecular formula C17H19NO3S B2922184 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(benzyloxy)acetamide CAS No. 2034570-57-3

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(benzyloxy)acetamide

Cat. No. B2922184
CAS RN: 2034570-57-3
M. Wt: 317.4
InChI Key: FVGGOICKWHLJSR-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(benzyloxy)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties, including its ability to interact with biological systems in a specific and controlled manner. In

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • A study focused on the design, synthesis, and molecular docking of new lipophilic acetamide derivatives, showing potential as anticancer and antimicrobial agents . This research emphasizes the synthesis of substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides and their evaluation against various bacterial and fungal strains, as well as cancer cell lines, revealing significant antibacterial, antifungal, and anticancer activities (Hany E. A. Ahmed et al., 2018).

Synthetic Methodology and Mechanistic Insights

  • Research on the chemoselective acetylation of 2-aminophenol using immobilized lipase for the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, provides valuable insights into optimizing reaction conditions and understanding the mechanism and kinetics of acetylation reactions (Deepali B Magadum & G. Yadav, 2018).

Anticancer Drug Design

  • A study on the synthesis, structure, and molecular docking analysis of an anticancer drug candidate, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrates the potential of using structure-activity relationship (SAR) studies for designing more effective anticancer drugs. This research highlights the compound's promising anticancer activity confirmed through in silico modeling, targeting the VEGFr receptor (Gopal Sharma et al., 2018).

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-13(19)16-8-7-15(22-16)9-10-18-17(20)12-21-11-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGGOICKWHLJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(benzyloxy)acetamide

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